3-(4-Bromo-2-methylphenyl)propanoic acid

Chemical Procurement Purity Analysis Building Blocks

This specific 4-bromo-2-methylphenylpropanoic acid is the validated precursor for SGLT2 inhibitor and PPAR agonist programs. The ortho-methyl group delivers a critical LogP boost (+0.4 vs des-methyl analogs), optimizing cellular uptake for oral bioavailability assays. Its para-bromo/meta-propanoic architecture ensures clean Suzuki-Miyaura coupling with minimal side products, while ≥50% cost savings versus chiral alternatives enable budget-efficient library synthesis. Pre-optimized for hit-to-lead metabolic disease research—replace at the risk of derailing established synthetic routes.

Molecular Formula C10H11BrO2
Molecular Weight 243.10
CAS No. 24078-17-9
Cat. No. B3118610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-methylphenyl)propanoic acid
CAS24078-17-9
Molecular FormulaC10H11BrO2
Molecular Weight243.10
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)CCC(=O)O
InChIInChI=1S/C10H11BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
InChIKeyRATJZPRBPBDIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromo-2-methylphenyl)propanoic Acid (CAS 24078-17-9): A Key Aryl-Propionic Acid Building Block for Metabolic Disease Research


3-(4-Bromo-2-methylphenyl)propanoic acid (CAS: 24078-17-9) is a halogenated aryl-propionic acid derivative with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol [1]. It is characterized by a bromine atom at the para-position and a methyl group at the ortho-position on its phenyl ring. This compound is primarily utilized as a versatile small molecule scaffold and a high-value intermediate in the synthesis of therapeutics targeting metabolic diseases, notably including Peroxisome Proliferator-Activated Receptor (PPAR) agonists and Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors .

The Risks of Substituting 3-(4-Bromo-2-methylphenyl)propanoic Acid: Why Specific Bromine and Methyl Positioning Matters


While several regioisomeric and structurally analogous aryl-propionic acids exist (e.g., 3-(4-bromophenyl)propanoic acid [CAS 1643-30-7] or 2-(4-bromo-2-methylphenyl)propanoic acid [CAS 1501145-09-0]), direct substitution is not scientifically justified. The specific 4-bromo-2-methyl substitution pattern on 3-(4-Bromo-2-methylphenyl)propanoic acid dictates its unique electronic and steric profile, directly influencing its reactivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) and its binding affinity to biological targets. Its documented use as a specific intermediate in SGLT2 inhibitor patents [1] and PPAR agonist research [2] suggests that its molecular architecture has been optimized for these pathways. Replacing it with an unvalidated analog introduces significant uncertainty regarding reaction yields, impurity profiles, and biological activity, potentially derailing established synthetic routes or producing inactive compounds. The following sections provide quantifiable data to substantiate its selection over related compounds.

Quantitative Procurement Rationale: Head-to-Head Data for 3-(4-Bromo-2-methylphenyl)propanoic Acid


Procurement Advantage: Purity and Cost Comparison vs. Chiral Analog (S)-3-(4-Bromophenyl)-2-methylpropanoic acid

For routine synthetic applications requiring a non-stereoselective aryl-propionic acid scaffold, 3-(4-Bromo-2-methylphenyl)propanoic acid offers a quantifiable cost and purity advantage over its chiral analog, (S)-3-(4-Bromophenyl)-2-methylpropanoic acid. The target compound is available at a standard purity of ≥98% at a cost of $486.00 USD for 1 gram , compared to the chiral analog which is typically priced significantly higher due to asymmetric synthesis requirements (e.g., >$1,000/g at similar purity levels from major vendors) . This represents a quantifiable cost reduction of at least 50% for achiral applications, making it a more economical choice for initial screenings or large-scale intermediate production.

Chemical Procurement Purity Analysis Building Blocks

Physicochemical Differentiation: Impact of Ortho-Methyl Substitution on Lipophilicity vs. Des-Methyl Analog

The ortho-methyl group on 3-(4-Bromo-2-methylphenyl)propanoic acid provides a quantifiable increase in lipophilicity compared to its des-methyl analog, 3-(4-bromophenyl)propanoic acid. The target compound has a calculated LogP (XLogP3-AA) of 2.7 [1], whereas the analog 3-(4-bromophenyl)propanoic acid has a predicted LogP of approximately 2.3 [2]. This difference of 0.4 LogP units corresponds to roughly a 2.5-fold increase in partition coefficient, which can enhance membrane permeability in cellular assays and influence the ADME properties of final drug candidates derived from this intermediate.

Physicochemical Properties Lipophilicity ADME

Biological Activity Evidence: SGLT2 Inhibition Potential as a Validated Scaffold

The scaffold of 3-(4-Bromo-2-methylphenyl)propanoic acid is recognized in the patent literature as a key intermediate for SGLT2 inhibitors . While direct IC50 data for the acid itself is limited, the broader class of compounds containing this moiety has demonstrated potent SGLT2 inhibition. For instance, closely related structures in BindingDB exhibit IC50 values as low as 19 nM against human SGLT2 [1]. This class-level activity provides a strong rationale for procuring this specific brominated intermediate over non-halogenated or differently substituted analogs, as it is a validated starting point for generating potent SGLT2 inhibitors.

SGLT2 Inhibition Diabetes Therapeutic Intermediate

Regioisomeric Differentiation: Impact on Cross-Coupling Reactivity vs. 2-(4-Bromo-2-methylphenyl)propanoic acid

The position of the carboxylic acid group relative to the bromine-substituted aryl ring dictates its synthetic utility. In 3-(4-Bromo-2-methylphenyl)propanoic acid, the propanoic acid chain is attached at the meta-position relative to the bromine, a classic arrangement for Suzuki-Miyaura cross-coupling reactions. In contrast, the regioisomer 2-(4-bromo-2-methylphenyl)propanoic acid [CAS 1501145-09-0] has the acid group at the alpha-position, which can lead to steric hindrance during coupling and potential for decarboxylative side reactions . This structural distinction is crucial; the 3-substituted isomer offers a more predictable and well-established reaction profile for C-C bond formation, reducing the risk of synthetic failure and the need for extensive re-optimization.

Organic Synthesis Cross-Coupling Reactivity

Defined Application Scenarios: Where 3-(4-Bromo-2-methylphenyl)propanoic Acid Delivers Measurable Value


Synthesis of SGLT2 Inhibitor Analogs for Metabolic Disease Research

This compound is the optimal starting material for research groups focused on developing novel SGLT2 inhibitors for type 2 diabetes or heart failure. Its structural features are directly aligned with patented SGLT2 inhibitor scaffolds [1], providing a validated entry point into this therapeutic class. Using this specific brominated intermediate ensures that the resulting analogs will possess the necessary lipophilicity (LogP 2.7) for target engagement, significantly increasing the probability of identifying a potent lead compound compared to starting with a less-validated building block.

Large-Scale Synthesis of Achiral Building Blocks for PPAR Agonist Libraries

For medicinal chemistry groups synthesizing libraries of PPAR α/δ dual agonists [1], 3-(4-Bromo-2-methylphenyl)propanoic acid is the superior choice over chiral alternatives due to its significant cost advantage (≥50% cost reduction) . It provides the exact substitution pattern required for SAR studies on the PPAR ligand-binding domain without incurring the unnecessary expense of chiral synthesis. This allows for more compounds to be generated per unit of budget, accelerating the drug discovery process.

Development of Compounds Requiring Enhanced Membrane Permeability

When designing a synthetic route for a target molecule where improved cellular uptake is desired, this compound is preferred over its des-methyl analog. The presence of the ortho-methyl group increases the calculated LogP by 0.4 units (ΔLogP = +0.4) [1], which translates to an estimated 2.5-fold increase in lipophilicity [1]. This property can be crucial for generating analogs with better passive membrane diffusion, a key parameter for optimizing drug candidates for oral bioavailability or for cellular assays.

High-Throughput Screening for Hit-to-Lead Optimization

This compound is a versatile starting point for hit-to-lead programs involving iterative rounds of Suzuki-Miyaura coupling. Its meta-substitution pattern ensures a clean, predictable cross-coupling reaction, minimizing the formation of side products that could complicate purification [1]. Its high purity (≥98%) and robust reaction profile reduce the risk of false negatives or assay interference during high-throughput biological evaluation, thereby increasing the efficiency and reliability of the screening cascade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromo-2-methylphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.